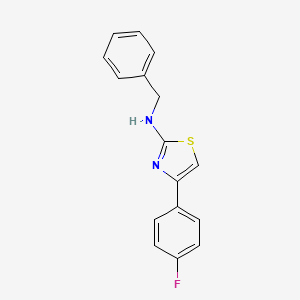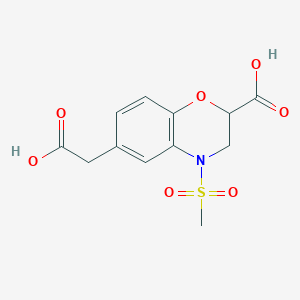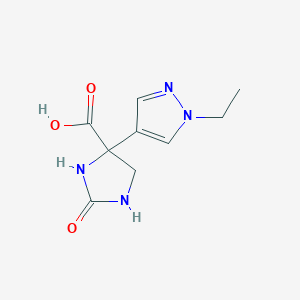
2-(3-chlorophenoxy)-N-(cyanomethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-chlorophenoxy)-N-(cyanomethyl)propanamide is an organic compound . It is also known as 3-chlorophenol diethylamide . The compound has the following properties:
- Solubility: It is soluble in ketones and chlorinated hydrocarbons, slightly soluble in ethanol, and almost insoluble in water .
- Stability: It is relatively stable at room temperature, but should avoid contact with strong oxidizers .
- Under alkaline conditions, 3-chlorophenol and propionyl chloride react to produce its acyl chloride derivative, which is then added to ammonia to obtain the corresponding amine compound .
- 3-chlorophenol and propionic anhydride react under heating in an ether solvent .
Molecular Structure Analysis
The molecular formula of 2-(3-chlorophenoxy)-N-(cyanomethyl)propanamide is C9H10ClNO2 . Its molecular weight is 199.63 .Chemical Reactions Analysis
Phenoxy acids, including 2-(3-chlorophenoxy)-N-(cyanomethyl)propanamide, can be derivatized through a condensation reaction with a suitable aromatic amine . 1,1-Carbonyldiimidazole is used as a condensation reagent .Safety and Hazards
2-(3-chlorophenoxy)-N-(cyanomethyl)propanamide generally has low toxicity under normal use, but safety regulations should still be followed . It should not come into direct contact with skin, eyes, and respiratory tract to avoid irritation . A good ventilation environment should be maintained during use . It should be stored away from oxidizers and strong acids . If accidentally ingested or contacted, seek immediate medical attention and bring the corresponding safety data sheet for treatment .
properties
IUPAC Name |
2-(3-chlorophenoxy)-N-(cyanomethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-8(11(15)14-6-5-13)16-10-4-2-3-9(12)7-10/h2-4,7-8H,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHVKLJFRLZGTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC#N)OC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4,5-dimethylbenzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2607822.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2607824.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2607826.png)

![8-fluoro-2-(6-methylnicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2607830.png)

![3-(benzenesulfonyl)-N-[2-(1H-benzimidazol-2-yl)phenyl]propanamide](/img/structure/B2607834.png)

![[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B2607836.png)
![3-(4-Fluorophenyl)-7,9-dimethyl-1-[(4-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2607837.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]pent-4-enamide](/img/structure/B2607838.png)